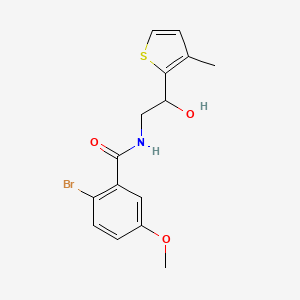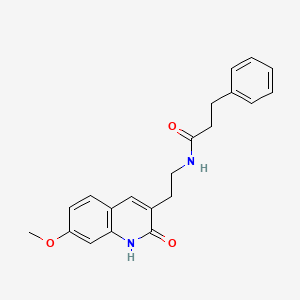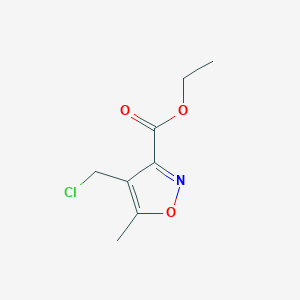![molecular formula C10H8Cl2N2O B2696894 (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile CAS No. 338959-93-6](/img/structure/B2696894.png)
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a 1:1 ratio . The reaction takes place in the presence of glacial acetic acid as a catalyst. The resulting Schiff base, 2-{(E)-[(2,4-dichlorophenyl)methoxy]imino}phenol (LB) , serves as the precursor for subsequent complexation reactions .
Molecular Structure Analysis
The molecular structure of (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile consists of a nitrile group (–CN) attached to a propanenitrile backbone. The 2,4-dichlorophenyl moiety is connected via an imino linkage to the methoxy group .
Chemical Reactions Analysis
These three-coordinate metal complexes exhibit a Schiff base-to-metal ion ratio of 2:1 . The physico-chemical and spectroscopic characterization of these complexes provides insights into their properties .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of various compounds related to "(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile." For instance, studies have detailed the synthesis of 4H-benzo[h]chromene derivatives, highlighting the process of interaction with α-cyano-p-chlorocinnamonitrile and ethyl α-cyano-p-chlorocinnamate to produce novel compounds. These compounds were characterized using IR, UV, 1H NMR, 13C NMR, 13C NMR-DEPT, and MS data, alongside density functional theory (DFT) studies to optimize geometries and compute absorption spectra (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Degradation Studies
The degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using the Fe(0)/GAC micro-electrolysis system has been investigated. This study focused on the effects of influent pH value, Fe(0)/GAC ratio, and granular activated carbon (GAC) adsorption on the removal efficiency of pollutants. The research provides insights into the degradation mechanisms and potential pathways for environmental remediation (Lai et al., 2013).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been applied to explore the molecular structure and spectroscopic data of related compounds. These studies utilize DFT with various basis set calculations to fully optimize the geometry of molecules, record vibrational spectra, and predict molecular docking results, thereby contributing to the understanding of biological effects and intramolecular charge transfers (Viji et al., 2020).
Phase Transition and Computational Investigations
The phase transitions and computational investigations of laterally di-substituted derivatives have been explored. Such research has aimed at understanding the mesomorphic properties, molecular packing, and the effect of orientations and positions of lateral groups on the geometrical and thermal parameters of compounds (Alamro et al., 2021).
Electrolyte Applications for Lithium-ion Batteries
In the field of energy storage, novel mixtures involving components like fluoroethylene carbonate and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether have been introduced as safe electrolytes for lithium-ion batteries. This research underscores the potential of these mixtures in enhancing safety, wettability, and electrochemical performances, marking significant advancements in battery technology (Liu et al., 2016).
特性
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-3-2-8(10(12)6-9)7-15-14-5-1-4-13/h2-3,5-6H,1,7H2/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPLJZFYZXUOMT-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)

![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
![6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2696823.png)
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)
![4-((3-Bromobenzyl)thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2696826.png)
![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2696830.png)


![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2696834.png)